molecular formula C10H15Cl2N B8094594 N-benzyl-3-chloropropan-1-amine hydrochloride CAS No. 90944-87-9

N-benzyl-3-chloropropan-1-amine hydrochloride

Cat. No.: B8094594
CAS No.: 90944-87-9
M. Wt: 220.14 g/mol
InChI Key: MXWZTNPLGXBBPD-UHFFFAOYSA-N
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Description

N-benzyl-3-chloropropan-1-amine hydrochloride is an organic compound with the molecular formula C10H15Cl2N It is a hydrochloride salt of N-benzyl-3-chloropropan-1-amine, which is a derivative of benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3-chloropropan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Another method involves the reaction of benzyl chloride with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. This reaction also yields N-benzyl-3-chloropropan-1-amine, which can be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in batch or continuous reactors, and the product is purified through crystallization or distillation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloropropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reductive amination: Common reagents include sodium cyanoborohydride or sodium triacetoxyborohydride. The reactions are typically carried out in the presence of a suitable acid catalyst.

    Hydrolysis: The reaction is typically carried out in aqueous acidic or basic conditions.

Major Products Formed

Scientific Research Applications

N-benzyl-3-chloropropan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-3-chloropropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-chloropropan-1-amine hydrochloride is unique due to its specific structure, which includes a benzyl group and a three-carbon chain with a chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo nucleophilic substitution and reductive amination reactions, as well as its potential biological activity, sets it apart from similar compounds .

Properties

IUPAC Name

N-benzyl-3-chloropropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWZTNPLGXBBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608846
Record name N-Benzyl-3-chloropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90944-87-9
Record name NSC144278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3-chloropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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